methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
Overview
Description
Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride is a notable compound within the broader thienopyrazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride typically starts with the preparation of key intermediates that form the backbone of its structure. A common method involves a multi-step reaction sequence, incorporating nucleophilic substitution and cyclization reactions under controlled conditions. Specific reagents such as thioethers, amines, and various oxidizing agents are utilized. The critical cyclization step may require heating, pressure, or a suitable catalyst to drive the formation of the hexahydrothienopyrazine ring.
Industrial Production Methods: Industrial-scale production employs similar synthetic routes but focuses on optimizing yields and ensuring scalability. Key factors include selecting cost-effective reagents, optimizing reaction conditions for larger batches, and incorporating purification steps to achieve the desired purity. Continuous flow processes might be employed to enhance efficiency and throughput, and to maintain stringent quality control throughout production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can significantly alter its reactivity and application.
Reduction Reactions: Reductive conditions can cleave sulfur-oxygen bonds, reducing sulfones or sulfoxides back to thioethers.
Substitution Reactions:
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines, or electrophiles like alkyl halides.
Major Products Formed from These Reactions:
Sulfoxides and sulfones from oxidation.
Thioethers from reduction.
Variously substituted thienopyrazines from substitution reactions.
Scientific Research Applications
Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride finds applications across several scientific fields:
Chemistry: Used as a building block in synthesizing more complex molecules or materials with specific properties, such as conducting polymers or novel catalysts.
Biology: Investigated for its interactions with biological macromolecules, potentially serving as a lead compound in drug discovery and development.
Medicine: Studied for therapeutic properties, including antimicrobial, antifungal, or anticancer activities due to its unique molecular interactions.
Industry: Employed in the development of specialty chemicals, including dyes, agrochemicals, and advanced materials with tailored functionalities.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or DNA, altering their activity or function.
Pathways Involved: It may modulate signal transduction pathways, inhibit or activate enzymatic reactions, or intercalate into DNA, influencing gene expression.
Comparison with Similar Compounds
Compared to other thienopyrazine derivatives, methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride stands out due to its unique structural features that confer distinct chemical reactivity and biological activity. Similar compounds in this class include:
Thieno[3,4-b]pyrazine: A basic scaffold for various derivatives with differing functional groups.
6,6-Dioxidohexahydrothieno[3,4-b]pyrazines: Derivatives with different substituents influencing their reactivity and application.
Each of these compounds exhibits variations in their chemical behavior and applications, making this compound uniquely positioned for specific uses in research and industry.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈Cl₂N₂O₄S
- Molecular Weight : 321.22 g/mol
- CAS Number : 2173052-57-6
This compound belongs to a class of thieno[3,4-b]pyrazine derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Thieno[3,4-b]pyrazine derivatives have shown potential antimicrobial properties. Compounds in this class often exhibit activity against various bacterial strains and fungi. The presence of the thieno and pyrazine moieties may enhance the interaction with microbial targets, leading to inhibition of growth.
Anticancer Activity
Research has indicated that thieno[3,4-b]pyrazine derivatives possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
These compounds can act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit kinases or proteases that are crucial for tumor growth and metastasis.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that a related thieno[3,4-b]pyrazine compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
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Anticancer Mechanisms :
- Research published in Journal of Medicinal Chemistry highlighted that thieno[3,4-b]pyrazine derivatives could inhibit the proliferation of various cancer cell lines (e.g., breast cancer and lung cancer) by inducing cell cycle arrest.
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Enzyme Inhibition :
- A study focused on the inhibition of the enzyme topoisomerase II by thieno[3,4-b]pyrazines showed promising results in reducing DNA replication in cancer cells.
Data Tables
Properties
IUPAC Name |
methyl 2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]acetate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S.2ClH/c1-15-9(12)4-11-3-2-10-7-5-16(13,14)6-8(7)11;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWMXHZEYVTBDZ-OXOJUWDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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